N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide
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Overview
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds have gained significant attention in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of the compound N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide is the enzyme Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process, and it is responsible for the production of prostaglandins, which are mediators that interfere in the inflammatory process .
Mode of Action
This compound interacts with its target, COX-2, by inhibiting its activity . The compound fits adequately into the active site of the COX-2 enzyme, thereby inhibiting the enzyme’s function . This inhibition results in a decrease in the production of prostaglandins, which are responsible for pain and inflammation .
Biochemical Pathways
The compound this compound affects the prostaglandin biosynthesis pathway . By inhibiting the COX-2 enzyme, the compound reduces the production of prostaglandins, particularly PGE2 . PGE2 is known to increase pain and tissue blood flow during inflammation . Therefore, the inhibition of COX-2 by this compound leads to a reduction in inflammation.
Pharmacokinetics
The compound’s high efficacy in in vitro and in vivo assays suggests that it may have favorable adme properties .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins and a subsequent decrease in inflammation . In in vitro assays, the compound showed moderate to good selectivity for the inhibition of the COX-2 enzyme . In in vivo studies, the compound demonstrated dose-dependent anti-nociceptive (pain-relieving) activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the formation of a carbanion intermediate from malononitrile-active methylene compounds, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate . This intermediate undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often utilize one-pot, multicomponent protocols that are efficient and cost-effective. These methods may involve the use of catalysts such as silica sulfuric acid, ammonium acetate, or zinc chloride to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to optimize the yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their COX-2 inhibitory activity.
Indole derivatives: These compounds also exhibit anti-inflammatory and analgesic activities.
Uniqueness
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide is unique due to its specific substitution pattern and the presence of both imidazo[1,2-a]pyrimidine and benzamide moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-5-3-6-17(11-14)20(26)23-18-12-16(8-7-15(18)2)19-13-25-10-4-9-22-21(25)24-19/h3-13H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRKPNMXGCAOQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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